2-Bromobenzoic acid

Overview

Description

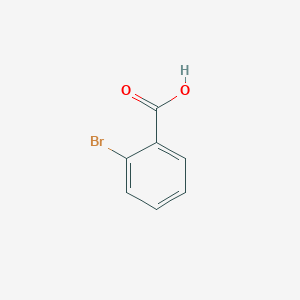

2-Bromobenzoic acid (C₇H₅BrO₂, CAS 88-65-3) is an ortho-substituted benzoic acid derivative with a bromine atom at the 2-position. Its molecular structure features a planar carboxylic acid group twisted by 18.7° relative to the benzene ring, as determined by low-temperature (120 K) X-ray crystallography . This distortion arises from steric and electronic interactions between the bromine atom and the carboxyl group, resulting in an intramolecular Br···O contact of 3.009 Å . The compound is widely used in organic synthesis, particularly in cross-coupling reactions to produce anthranilic acid derivatives, pharmaceuticals, and agrochemicals .

Preparation Methods

Diazotization and Sandmeyer Reaction

Mechanism and Procedure

The Sandmeyer reaction remains a cornerstone for synthesizing 2-bromobenzoic acid from 2-aminobenzoic acid (anthranilic acid). The process involves:

-

Diazotization : Treatment of 2-aminobenzoic acid with sodium nitrite (NaNO₂) in acidic media (HCl) at 0–5°C forms a diazonium salt intermediate .

-

Bromination : The diazonium salt reacts with copper(I) bromide (CuBr), replacing the diazo group with bromine .

Example Protocol :

-

Step 1 : Dissolve 10.0 g (72.9 mmol) of 2-aminobenzoic acid in 50 mL of 6 M HCl. Cool to 0°C and add 5.3 g (76.5 mmol) of NaNO₂ dissolved in 15 mL H₂O dropwise. Maintain temperature <5°C.

-

Step 2 : Add 12.0 g (83.7 mmol) of CuBr to the diazonium solution. Stir at 25°C for 4 hours.

Optimization and Challenges

-

Temperature Control : Excessive heat during diazotization risks diazonium salt decomposition, reducing yield .

-

Acid Selection : Sulfuric acid (H₂SO₄) or acetic acid (AcOH) may replace HCl to modulate reactivity .

-

Byproduct Mitigation : Sodium bisulfite (NaHSO₃) quenches excess nitrous acid, minimizing side reactions .

Direct Bromination via Directed Ortho-Metalation

Overcoming Regioselectivity Limitations

Benzoic acid’s carboxyl group is meta-directing, but directed ortho-metalation (DoM) enables selective bromination at the ortho position.

Protocol :

-

Protection : Convert benzoic acid to its methyl ester using SOCl₂/MeOH.

-

Lithiation : Treat with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF).

-

Bromination : Add 1,2-dibromotetrafluoroethane (DBTFE) as the bromine source.

-

Deprotection : Hydrolyze the ester with NaOH to regenerate the carboxylic acid .

Performance Metrics :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Protection | SOCl₂, MeOH, reflux | 95 | 98 |

| Bromination | LDA, DBTFE, -78°C | 65 | 90 |

| Deprotection | NaOH, H₂O, 80°C | 85 | 95 |

Catalytic Enhancements

-

Lewis Acids : FeBr₃ or AlCl₃ improves electrophilic substitution rates but requires careful stoichiometry to avoid over-bromination .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, boosting yields by 15–20% .

Halogen Exchange Reactions

Finkelstein-Type Substitution

2-Chlorobenzoic acid undergoes halogen exchange with KBr in dimethylformamide (DMF) at 120°C. While cost-effective, this method suffers from low conversion (<40%) due to equilibrium limitations .

Ullmann Coupling

Aryl iodides react with CuBr in pyridine to install bromine. Though high-yielding (75–85%), this route requires pre-functionalized substrates, limiting practicality .

Industrial-Scale Synthesis

Continuous Flow Diazotization

Modern plants adopt continuous flow reactors to enhance safety and efficiency:

Comparative Analysis of Methods

| Method | Yield (%) | Cost (USD/kg) | Scalability | Regioselectivity |

|---|---|---|---|---|

| Sandmeyer Reaction | 70–80 | 120–150 | High | Excellent |

| Directed Bromination | 60–65 | 200–220 | Moderate | Moderate |

| Halogen Exchange | 30–40 | 90–110 | Low | Poor |

Key Insights :

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The carboxylic acid group can be reduced to form corresponding alcohols or aldehydes.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K₂CO₃) in solvents like toluene or dimethylformamide (DMF).

Major Products:

- Substituted benzoic acids

- Benzyl alcohols

- Biaryl compounds

Scientific Research Applications

Pharmaceutical Applications

2-Bromobenzoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are particularly significant in developing anti-inflammatory and analgesic medications.

Case Study: Synthesis of Anti-Inflammatory Agents

Research indicates that this compound is utilized in the synthesis of novel anti-inflammatory agents. For instance, it is involved in creating compounds with enhanced efficacy against inflammatory conditions, showcasing its importance as a building block in medicinal chemistry .

Organic Synthesis

The compound is widely employed in organic chemistry for synthesizing various chemical entities, including dyes and agrochemicals. Its versatile reactivity allows for the formation of nitrogen heterocycles and other complex structures.

Data Table: Synthesis Pathways Using this compound

| Reaction Type | Product/Compound | Reference |

|---|---|---|

| Nitrogen Heterocycles | Various nitrogen-containing compounds | |

| Dyes | Synthetic dyes | |

| Agrochemicals | Herbicides and pesticides |

Material Science

In material science, this compound is utilized to develop new polymers and advanced materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance.

Case Study: Polymer Development

Studies have shown that incorporating this compound into polymer formulations improves mechanical properties and environmental resistance, making it suitable for applications in coatings and composites .

Analytical Chemistry

This compound is frequently used as a standard reference material in analytical chemistry. It aids in calibrating instruments and ensuring accurate measurements during chemical analyses.

Application Example: Calibration Standards

In various analytical methods, including chromatography and spectrometry, this compound serves as a calibration standard due to its well-defined properties, facilitating precise quantification of other compounds .

Biochemical Studies

The compound also plays a role in biochemical research, particularly in studying enzyme interactions and metabolic pathways. Its derivatives are used to explore biological processes at the molecular level.

Research Insight: Enzyme Interaction Studies

Recent studies have highlighted the use of this compound derivatives to investigate enzyme kinetics and mechanisms, providing valuable insights into metabolic pathways relevant to drug metabolism and toxicity .

Mechanism of Action

The mechanism of action of 2-bromobenzoic acid depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions due to the electron-withdrawing nature of the bromine atom. This makes the benzene ring more susceptible to nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

Table 1: Structural Parameters of Brominated Benzoic Acids

- Key Findings: The dihedral angle in this compound is larger than in its aspirin analog (2-bromoacetoxybenzoic acid), where the acetyloxy group causes a smaller twist (7.7°) . Substituents like nitro (NO₂) or chlorine (Cl) in adjacent positions (e.g., 5-Bromo-2-chlorobenzoic acid) further distort the molecular planarity, affecting crystallization behavior .

Table 2: Reactivity Profiles of Bromobenzoic Acids

- Key Findings :

- This compound exhibits superior regioselectivity in copper-catalyzed aminations, eliminating the need for carboxyl group protection .

- Steric hindrance in 2-bromo-3-methylbenzoic acid reduces coupling efficiency compared to unsubstituted analogs .

- 5-Bromo-2-chlorobenzoic acid’s dual halogenation enhances its utility in agrochemical synthesis but complicates purification .

Acidity and Electronic Effects

The pKa of this compound (experimental value ~2.85) is influenced by the electron-withdrawing bromine atom, which stabilizes the deprotonated form. Computational studies reveal that minor changes in the dihedral angle (e.g., 2°) can alter pKa by up to 1.5 units due to variations in resonance stabilization . In contrast:

- 4-Bromobenzoic acid (para-substituted) has a lower pKa (~2.10) due to reduced steric hindrance and stronger resonance effects.

- 2-Aminobenzoic acid (anthranilic acid) has a higher pKa (~4.95) because the electron-donating amino group destabilizes the conjugate base .

Electrochemical Behavior

This compound undergoes reductive debromination on copper electrodes via a hydrodebromination mechanism, forming benzoic acid as the final product . This contrasts with 4-bromobenzoic acid , which shows slower reduction kinetics due to weaker adsorption on electrode surfaces .

Biological Activity

2-Bromobenzoic acid (CHBrO) is a brominated derivative of benzoic acid, which has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, antifungal, and cytotoxic effects, as well as its role in environmental degradation.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom at the second position and a carboxylic acid group. This configuration contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study by Kudo et al. (2021) highlighted its effectiveness against various bacterial strains, indicating that it can inhibit bacterial growth by disrupting cellular processes . The compound's mechanism of action is thought to involve interference with DNA synthesis and cell membrane integrity.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies have indicated that it can inhibit the growth of certain fungal species, making it a candidate for further exploration in antifungal drug development . The specific pathways through which it exerts these effects are still being investigated, but it is believed to affect fungal cell wall synthesis.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy. For instance, studies have shown that at certain concentrations, this compound can significantly reduce cell viability in human cancer cell lines such as Hep-G2 and A2058 .

Environmental Degradation

This compound is also notable for its biodegradability. A strain of Pseudomonas aeruginosa capable of degrading this compound was isolated from municipal sewage . This strain utilizes this compound as a carbon source, indicating its potential role in bioremediation processes. The degradation pathway involves dehalogenation and subsequent oxidation reactions, showcasing the compound's environmental significance.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Mechanism : The studies suggest that this compound disrupts bacterial cell membranes and inhibits essential metabolic processes.

- Cytotoxicity Studies : In vitro assays revealed that concentrations above 10 μg/mL led to significant reductions in cell viability across multiple cancer cell lines without affecting normal fibroblast cells.

- Biodegradation Pathway : The degradation pathway identified for this compound involves initial dehalogenation followed by oxidation, which allows the bacterium to utilize the compound as a carbon source effectively.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromobenzoic acid in laboratory settings?

- Methodological Answer : this compound is typically synthesized via bromination of benzoic acid derivatives or regioselective cross-coupling reactions. A widely used method involves the copper-catalyzed amination of this compound with aliphatic/aromatic amines, eliminating the need for acid protection and achieving yields up to 99% . Alternative routes include direct bromination using bromine (Br₂) in the presence of catalysts like iron(III) bromide, ensuring positional selectivity on the benzene ring. Solvent choice (e.g., ethanol-water mixtures) and crystallization conditions are critical for purity .

Q. How does the solubility profile of this compound influence experimental design in organic synthesis?

- Methodological Answer : Solubility data for this compound are limited but critical for reaction optimization. Studies report solubility in ethanol (298 K) and 1-octanol , with practical implications for partitioning coefficients (e.g., octanol/water ratios). Researchers must account for temperature (±0.1 K precision) and solvent purity, as impurities can skew results. For example, ethanol-water mixtures (1:1 v/v) are effective for single-crystal growth, while 1-octanol solubility aids in correlating partition coefficients with bioactivity .

Advanced Research Questions

Q. What crystallographic challenges arise in structural determination of this compound, and how are they resolved?

- Methodological Answer : Early crystallographic studies using photographic data (room temperature) reported unit cell dimensions (e.g., Å, ų) with high R-values (~13%). Modern low-temperature (120 K) X-ray diffraction redeterminations revealed refined unit cells and intramolecular interactions, such as a Br···O contact (3.009 Å), influencing molecular conformation. Software like SHELXL (for refinement) and SHELXS (for structure solution) are essential for handling high-resolution data and twinned crystals. Geometrical restraints (e.g., O–H distance = 0.82 Å) improve model accuracy .

Q. How does the bromine substituent affect regioselectivity in copper-catalyzed amination of this compound?

- Methodological Answer : The bromine atom at the ortho position directs regioselectivity by stabilizing transition states through steric and electronic effects . Copper catalysts (e.g., CuI) facilitate Ullmann-type coupling, favoring C–N bond formation at the brominated carbon. Mechanistic studies suggest that the carboxylic acid group participates in pre-coordination with the catalyst, enhancing reaction efficiency. This method avoids protective groups, streamlining the synthesis of anthranilic acid derivatives .

Q. What methodological considerations are critical when analyzing contradictory solubility or reactivity data for this compound?

- Methodological Answer : Contradictions often arise from variability in purity levels (e.g., 98% vs. unspecified commercial grades) and measurement conditions (e.g., single-temperature datasets). Researchers should validate solubility data via independent replicates and employ techniques like HPLC or NMR to confirm compound integrity. For reactivity studies, control experiments (e.g., kinetic isotope effects) can isolate electronic vs. steric influences. Critical evaluation frameworks, as outlined in IUPAC-NIST guidelines, emphasize error margins (±3% relative error) and solvent compatibility .

Q. How is this compound utilized in enzymatic studies, such as glucosylation by UDP-glucosyltransferases?

- Methodological Answer : In structural biology, this compound serves as a substrate analog in UGT74F2 enzyme studies . X-ray crystallography (1.8 Å resolution) reveals its binding to the active site, where bromine’s electronegativity mimics natural substrates like salicylic acid (SA). Mutagenesis (e.g., T15S mutation) and kinetic assays show that bromine’s steric bulk influences product specificity (e.g., SGE vs. SAG formation). This aids in mapping catalytic mechanisms and designing enzyme inhibitors .

Properties

IUPAC Name |

2-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXMNWGCKISMOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038690 | |

| Record name | 2-Bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | o-Bromobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000827 [mmHg] | |

| Record name | o-Bromobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

88-65-3, 25638-04-4 | |

| Record name | 2-Bromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025638044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ789TZS4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.